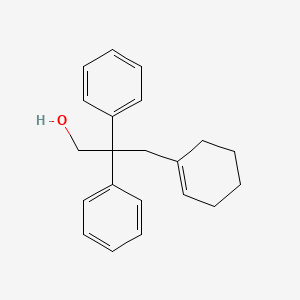
2,3-Oxiranedicarboxylic acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Oxiranedicarboxylic acid, disodium salt is a chemical compound with the molecular formula C₄H₂Na₂O₅. It is a white to light yellow solid that is soluble in water and has good stability and heat resistance . This compound is primarily used as a functional polymer additive in various industries, including coatings, adhesives, textiles, and paper pulp .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid, disodium salt is synthesized through an epoxidation reaction. The process involves reacting 2,3-ethylenedicarboxylic acid with a base to form the corresponding sodium salt. This is followed by appropriate heating and pressure treatment to induce polymerization, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale epoxidation and polymerization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and processed into a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Oxiranedicarboxylic acid, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxide ring in the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Oxiranedicarboxylic acid, disodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Oxiranedicarboxylic acid, disodium salt involves its ability to undergo nucleophilic attack due to the strained three-membered oxirane ring. This makes the carbon-oxygen bond susceptible to nucleophilic attack, leading to the formation of new carbon-oxygen bonds. The presence of two carboxylic acid groups introduces polarity and hydrogen bonding potential, influencing the compound’s solubility and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Oxiranedicarboxylic acid homopolymer
- 2,3-Epoxysuccinic acid
- 2,3-Epoxysuccinic acid, dipotassium salt
- 2,3-Epoxysuccinic acid, monopotassium salt
Comparison: 2,3-Oxiranedicarboxylic acid, disodium salt is unique due to its specific combination of an epoxide ring and two carboxylic acid groups, which allows for versatile crosslinking and functionalization possibilities. This makes it particularly useful as a polymer additive in various industrial applications .
Eigenschaften
CAS-Nummer |
36169-25-2 |
|---|---|
Molekularformel |
C4H2Na2O5 |
Molekulargewicht |
176.03 g/mol |
IUPAC-Name |
disodium;(2S,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |
InChI-Schlüssel |
BOOBCDRJMPBXQP-BZMHZNRSSA-L |
Isomerische SMILES |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


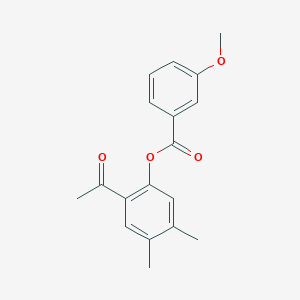
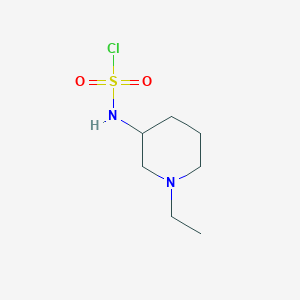
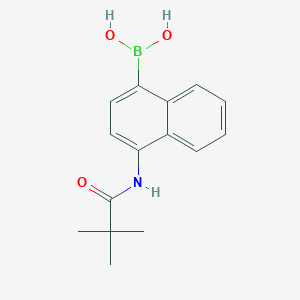

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

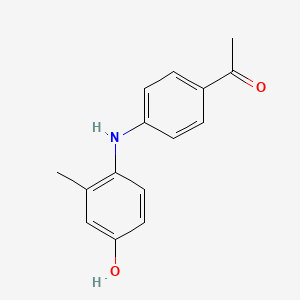
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
